2-(But-3-ynyloxy)acetic acid
Overview
Description
2-(But-3-ynyloxy)acetic acid, also known as oct-3-ynyl-2-acetoxy-3-(but-3-yn-1-yloxy)propionate, is a compound that has gained increasing attention in recent years due to its potential applications in various fields1. It has a molecular weight of 128.13 g/mol1.
Synthesis Analysis
The synthesis of 2-(But-3-ynyloxy)acetic acid is not explicitly mentioned in the available literature. However, related compounds are often synthesized through reactions involving acetic acid and other reagents2. Further research is needed to provide a detailed synthesis process for this specific compound.Molecular Structure Analysis
The molecular formula of 2-(But-3-ynyloxy)acetic acid is C6H8O31. The structure of this compound is not explicitly provided in the available literature. However, it is known that it contains a but-3-ynyl group and an acetoxy group1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-(But-3-ynyloxy)acetic acid are not detailed in the available literature. However, acetic acid, a related compound, is known to undergo various reactions, including esterification with alcohols3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(But-3-ynyloxy)acetic acid are not explicitly provided in the available literature. However, it is known that its molecular weight is 128.13 g/mol1.Scientific Research Applications
Synthesis and Physicochemical Properties
A study focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which have demonstrated various biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. These compounds can be intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures (Salionov, 2015).
Chiral Auxiliary Compound
Research investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. Preliminary studies suggested its use as chiral derivatizing agents for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Biotransformations
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, possessing two stereogenic centers, was investigated for biotransformations using bacterial species as biocatalysts. This study demonstrated stereoselective reactions, with isomers bearing a phosphorus atom with an (SP)-configuration being hydrolyzed preferentially (Majewska, 2015).
Sugar Fragmentation in the Maillard Reaction
Research on the formation of acetic acid from the Maillard reaction cascade revealed the incorporation of all six carbon atoms of glucose isotopomers into acetic acid. This study highlights the hydrolytic beta-dicarbonyl cleavage mechanism in acetic acid formation (Davidek et al., 2006).
Whole-Cell Biocatalyst for Acetoin Production
A study developed an efficient whole-cell biocatalyst for acetoin production, involving the co-expression of 2,3-butanediol dehydrogenase and NADH oxidase in engineered Bacillus subtilis. This process highlighted the role of NAD+ in the distribution of 2,3-butanediol and acetoin (Bao et al., 2014).
Biosynthesis from CO2 and Syngas-Derived Acetic Acid
A study utilized acetic acid and CO2 as substrates for the biosynthesis of 3-hydroxypropionic acid in metabolically engineered Escherichia coli. This approach could contribute to the development of industrial bioprocesses for 3-HP production from syngas-derived acetic acid (Lai et al., 2021).
Safety And Hazards
The safety and hazards associated with 2-(But-3-ynyloxy)acetic acid are not explicitly mentioned in the available literature. However, acetic acid, a related compound, is known to be flammable and can cause severe skin burns and eye damage5.
Future Directions
2-(But-3-ynyloxy)acetic acid has gained increasing attention in recent years due to its potential applications in various fields1. Further research is needed to explore its potential uses and to fully understand its properties and mechanisms of action.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
2-but-3-ynoxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCYIHSLRZZOIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-ynyloxy)acetic acid | |
CAS RN |
121318-21-6 | |
Record name | 2-(but-3-yn-1-yloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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